2-Fluoro-2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid is a chemical compound notable for its potential applications in medicinal chemistry. It features a unique structure that incorporates both fluorine and a dihydropyridine moiety, which may contribute to its biological activity. This compound is classified under the category of substituted acetic acids, specifically those that include heterocyclic rings.
The compound can be referenced through its Chemical Abstracts Service number, which is crucial for identifying it in scientific literature. The molecular formula of 2-Fluoro-2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid is , and its molecular weight is approximately 189.15 g/mol. This compound falls under the classification of organic compounds with both acidic and heterocyclic properties.
The synthesis of 2-Fluoro-2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid typically involves several steps:
The exact conditions (temperature, solvents, catalysts) can vary based on the specific synthetic route chosen.
The molecular structure of 2-Fluoro-2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid can be represented using various notations:
CC(=O)C(C1=CC(=O)N(C=C1)C)F
XXXXXXX
(specific key to be determined based on structure).The dihydropyridine ring contributes to the compound's unique electronic properties, influencing its reactivity and interactions with biological targets.
The compound can participate in various chemical reactions due to its functional groups:
These reactions are essential for exploring potential derivatives that could enhance biological activity or alter pharmacokinetic properties.
The physical properties of 2-Fluoro-2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid include:
Chemical properties include:
Due to its unique structure and potential biological activity, 2-Fluoro-2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)acetic acid may find applications in:
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3